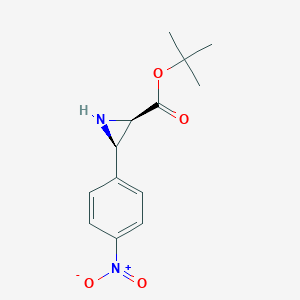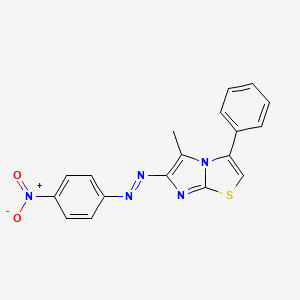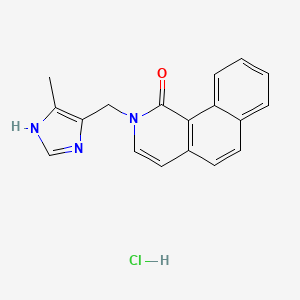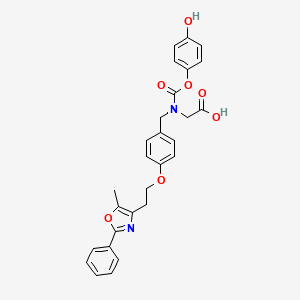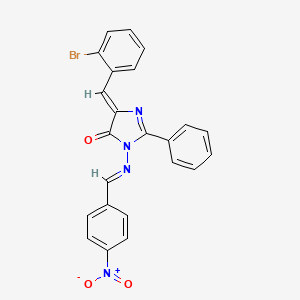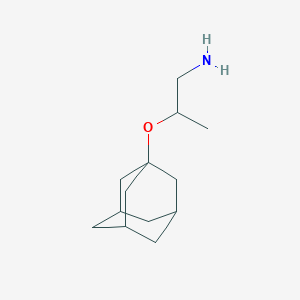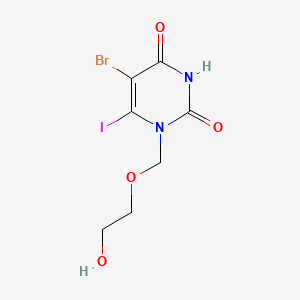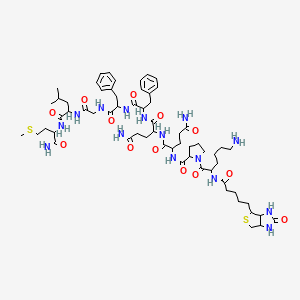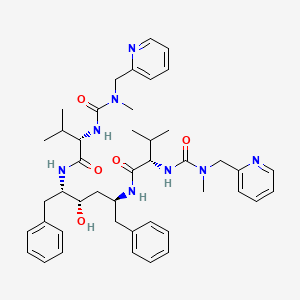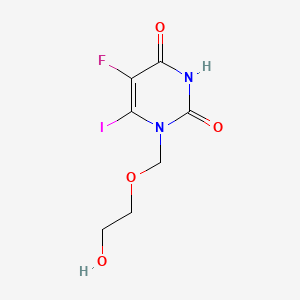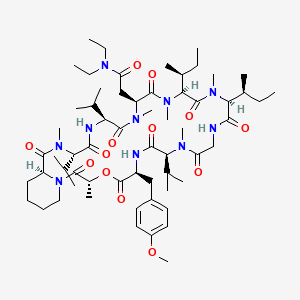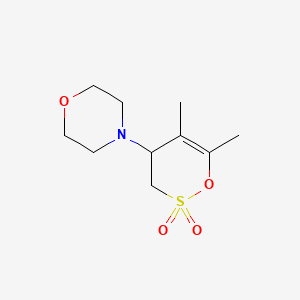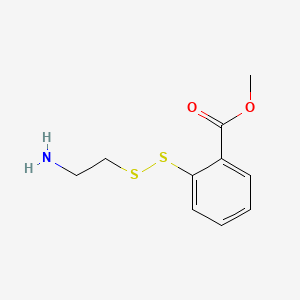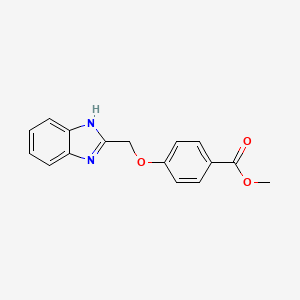
Methyl 4-(1H-benzimidazol-2-ylmethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1H-benzimidazol-2-ylmethoxy)benzoate: is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and imidazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1H-benzimidazole-2-ylmethanol and 4-hydroxybenzoic acid .
Reaction Steps: The process involves the esterification of 4-hydroxybenzoic acid with 1H-benzimidazole-2-ylmethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) .
Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the reactants are mixed in a reactor vessel, and the reaction is monitored until completion.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4) .
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted benzimidazoles.
Scientific Research Applications
Chemistry: Methyl 4-(1H-benzimidazol-2-ylmethoxy)benzoate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its biological activity, including its potential as an antimicrobial agent and its role in modulating biological pathways.
Medicine: Research has explored its use in the treatment of various diseases, including its potential as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 4-(1H-benzimidazol-2-ylmethoxy)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt microbial metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Benzimidazole-2-ylmethanol
4-hydroxybenzoic acid
N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline
N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide
Uniqueness: Methyl 4-(1H-benzimidazol-2-ylmethoxy)benzoate is unique in its combination of the benzimidazole core with the benzoate ester group, which imparts distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
73418-50-5 |
|---|---|
Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
methyl 4-(1H-benzimidazol-2-ylmethoxy)benzoate |
InChI |
InChI=1S/C16H14N2O3/c1-20-16(19)11-6-8-12(9-7-11)21-10-15-17-13-4-2-3-5-14(13)18-15/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
XROQRGQDRHXZLT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


